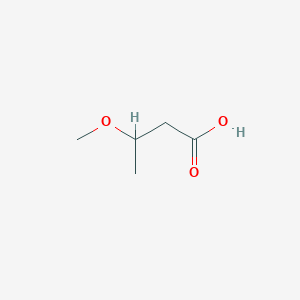

3-Methoxybutanoic acid

Description

Properties

IUPAC Name |

3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJDPWXQIVDAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030017 | |

| Record name | 3-Methoxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10024-70-1 | |

| Record name | 3-Methoxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxybutanoic Acid: Physicochemical Profile & Synthetic Utility

[1][2][3]

Executive Summary

3-Methoxybutanoic acid (CAS 10024-70-1) is a beta-alkoxy carboxylic acid serving as a critical intermediate in the synthesis of complex pharmaceutical agents and bio-based polymers.[1][2] Structurally characterized by a methoxy group at the beta-position, it introduces polarity and hydrogen-bond accepting capability without the lability associated with free hydroxyl groups.[1]

This guide provides a comprehensive technical analysis of 3-methoxybutanoic acid, covering its physicochemical properties, spectroscopic signatures, synthetic pathways, and applications in drug development. Particular emphasis is placed on its role as a chiral building block and its derivation from renewable polyhydroxybutyrate (PHB) waste streams.[1]

Physicochemical Characterization

The introduction of a methoxy group at the C3 position of the butanoic acid backbone significantly alters the electronic and physical profile compared to the parent butyric acid. The electron-withdrawing inductive effect (-I) of the methoxy group increases the acidity of the carboxylic proton.[1]

Table 1: Key Physicochemical Properties[2][4][5]

| Property | Value | Notes/Conditions |

| CAS Number | 10024-70-1 | |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | |

| Physical State | Colorless liquid | At standard temperature/pressure |

| Boiling Point | 110–112 °C | @ 10 mmHg (Vacuum) |

| Density | ~1.05 g/cm³ | Predicted @ 20 °C |

| pKa | ~4.5 (Predicted) | More acidic than butyric acid (4.[3][1][2][4][5][6][7][8]82) due to -I effect of OMe |

| Solubility | High | Miscible with water, ethanol, ether, and chloroform |

| Chirality | Yes (C3) | Exists as (R)- and (S)- enantiomers |

Structural Analysis & Spectroscopy

Accurate identification of 3-methoxybutanoic acid relies on distinct NMR and IR signatures.[1] The beta-methoxy functionality creates a unique splitting pattern in the proton NMR spectrum.[1]

1H NMR Signature (CDCl₃, 300 MHz)

-

δ 11.0–12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[1]

-

δ 3.7–3.9 ppm (m, 1H): Methine proton at C3 (-CH (OMe)-).[1] Deshielded by the oxygen atom.[1]

-

δ 3.35 ppm (s, 3H): Methoxy protons (-OCH ₃).[1] Characteristic sharp singlet.[1]

-

δ 2.4–2.6 ppm (dd/m, 2H): Methylene protons at C2 (-CH ₂-COOH).[1] Diastereotopic nature may cause complex splitting if the center is resolved.[1]

-

δ 1.25 ppm (d, 3H): Terminal methyl group (-CH ₃).[1] Coupled to the C3 methine.[1]

Mass Spectrometry (EI)

Synthetic Methodologies

The synthesis of 3-methoxybutanoic acid is primarily achieved through the Michael addition of methanol to crotonic acid.[1] This route is favored for its atom economy and scalability.[1]

Route A: Michael Addition (Industrial Standard)

The conjugate addition of methanol to the α,β-unsaturated system of crotonic acid can be catalyzed by either strong acids or bases.

-

Reagents: Crotonic acid, Methanol (excess).

-

Catalyst: Sulfuric acid (H₂SO₄) or Sodium Methoxide (NaOMe).

-

Mechanism: The methoxide ion (or methanol in acid) attacks the electrophilic β-carbon.[1]

-

Yield: Typically 70–85%.[1]

Route B: Bio-Based Derivation

Recent green chemistry initiatives utilize pyrolysis of polyhydroxybutyrate (PHB) to generate crotonic acid, which is subsequently converted to 3-methoxybutanoic acid. This establishes a renewable supply chain.[1]

Visualization: Synthetic Pathway

Figure 1: The conjugate addition of methanol to crotonic acid is the primary synthetic route.

Reactivity & Functionalization[3][10][11]

3-Methoxybutanoic acid possesses dual reactivity: the carboxylic acid tail and the ether linkage.[1] While the ether is generally stable, the acid functionality allows for diverse derivatization.

Key Transformations

-

Esterification: Reaction with alcohols (e.g., EtOH, t-BuOH) under acid catalysis yields 3-methoxybutanoates, used as flavorants or solvents.[1]

-

Amidation: Coupling with amines using EDC/NHS or via acid chloride formation yields amides, common in medicinal chemistry scaffolds.

-

Reduction: Reduction with LiAlH₄ yields 3-methoxybutanol, a specialized solvent and building block.[1]

Visualization: Reactivity Profile

Figure 2: The carboxylic acid group serves as the primary handle for chemical modification.

Applications in Drug Development[3][12]

Chiral Building Blocks

The C3 chiral center makes 3-methoxybutanoic acid a valuable "chiral pool" molecule.[1] Enantiomerically pure forms (obtained via kinetic resolution or asymmetric synthesis) are used to introduce chirality into drug candidates without complex asymmetric catalysis steps later in the sequence.[1]

Bioisosteres and Linkers

-

Ether as a Hydroxyl Mimic: The methoxy group acts as a bioisostere for a hydroxyl group.[1] It maintains hydrogen bond accepting ability but eliminates the hydrogen bond donor, potentially improving membrane permeability and metabolic stability (blocking glucuronidation).

-

Peptidomimetics: Derivatives like 2-amino-3-methoxybutanoic acid (O-methylthreonine) are used in peptide engineering to alter solubility and proteolytic stability of bioactive peptides.[1][2]

Case Study Context

While specific approved drugs solely based on this simple acid are rare, the 3-methoxybutanoyl motif appears in various patents for neprilysin inhibitors and anti-cancer coumarin hybrids.[1] The moiety serves to fine-tune lipophilicity (LogP) and receptor binding affinity.[1]

Safety & Handling (GHS Classification)

Signal Word: DANGER

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Protocol:

-

PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles/face shield.[1]

-

Storage: Store in a cool, dry place away from strong bases and oxidizing agents.

-

Spill: Neutralize with sodium bicarbonate before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid.[1] Retrieved February 7, 2026 from [Link]

-

Mamat, M. R. Z., et al. (2014). Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions.[8] Journal of Cleaner Production, 83, 463-472.[8] (Contextual reference for bio-based synthesis route).

-

Cheméo. 3-Methoxybutanal and related derivatives properties. Retrieved February 7, 2026 from [Link]

Sources

- 1. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

- 3. CAS 10024-70-1: 3-Methoxybutanoic acid | CymitQuimica [cymitquimica.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3-Methoxybutanoic acid | C5H10O3 | CID 24803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

3-Methoxybutanoic Acid (CAS 10024-70-1): Technical Monograph

[1][2]

Executive Summary

3-Methoxybutanoic acid (also known as 3-methoxybutyric acid) is a functionalized carboxylic acid derivative characterized by a methoxy group at the

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10]

| Property | Data |

| CAS Number | 10024-70-1 |

| IUPAC Name | 3-Methoxybutanoic acid |

| Molecular Formula | |

| Molecular Weight | 118.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~194 °C (at 760 mmHg); 98–100 °C (at 12 mmHg) |

| Density | 1.051 g/mL (at 25 °C) |

| Solubility | Miscible with water, ethanol, ether; soluble in polar organic solvents.[1][2][3][4] |

| Chirality | Contains one stereocenter at C3.[1][2] CAS 10024-70-1 typically refers to the racemate.[1][2] |

Synthesis & Production Strategies

The synthesis of 3-methoxybutanoic acid generally proceeds via two primary routes: the classical conjugate addition (Michael addition) and the modern bio-based degradation of PHB.

Method A: Classical Conjugate Addition (Industrial Standard)

This method relies on the oxa-Michael addition of methanol to crotonic acid (or its esters).[2] The ester route is often preferred for higher yields, followed by hydrolysis.[2]

-

Precursor: Crotonic Acid (trans-2-butenoic acid) or Methyl Crotonate.[1][2]

-

Reagents: Methanol (MeOH), Sodium Methoxide (NaOMe) as catalyst.[2]

-

Mechanism: The methoxide ion attacks the

-carbon of the

Protocol (Self-Validating System):

-

Esterification (if starting from acid): Reflux Crotonic acid with MeOH and catalytic

to yield Methyl Crotonate.[2] -

Michael Addition:

-

Charge a reactor with anhydrous MeOH (2.0 equiv) and NaOMe (0.03 equiv).

-

Add Methyl Crotonate (1.0 equiv) dropwise at 0–5 °C to control exotherm.[2]

-

Stir at room temperature for 12–24 hours. Monitor consumption of alkene via TLC or GC.[2]

-

Validation Point: Disappearance of the alkene proton signals in

NMR (

-

-

Hydrolysis:

Method B: Bio-Based Valorization (Green Route)

Recent "Green Chemistry" protocols utilize the controlled degradation of Polyhydroxybutyrate (PHB), a bacterial bioplastic, to yield 3-methoxybutanoic acid directly or via crotonic acid.

-

Workflow: PHB

Crotonic Acid -

Microwave Protocol: Microwave-assisted degradation of PHB in the presence of methanol and an alkaline catalyst (e.g., KOH) can yield 3-methoxybutanoic acid in a single pot, bypassing the isolation of crotonic acid.

Synthesis Workflow Diagram

Caption: Dual pathways for synthesis: The classical petrochemical route via Crotonic Acid (Red) and the emerging bio-based route from PHB (Green).[6][7][8]

Applications in Drug Development

Chiral Building Block

3-Methoxybutanoic acid possesses a chiral center at C3.[2] While the CAS 10024-70-1 refers to the racemate, the resolved enantiomers are critical in asymmetric synthesis.

-

Resolution: The racemate can be resolved using chiral amines (e.g., phenylethylamine) or via enzymatic kinetic resolution (lipase-catalyzed esterification).[2]

-

Utility: It serves as a precursor for (2S,3S)-2-amino-3-methoxybutanoic acid , a non-proteinogenic amino acid moiety found in specific peptide antibiotics and peptidomimetics.[1][2]

Chiral Auxiliary Attachment

The acid can be coupled with Evans auxiliaries (e.g., oxazolidinones) to perform diastereoselective alkylations at the

Prodrugs and Solvents[2]

-

Metabolic Stability: The

-methoxy group is metabolically more stable than a -

Green Solvent Precursor: Its esters (Methyl 3-methoxybutanoate) are emerging as non-toxic, biodegradable solvents for API (Active Pharmaceutical Ingredient) purification.[2]

Application Logic Diagram

Caption: Strategic utilization of 3-Methoxybutanoic acid in asymmetric synthesis and medicinal chemistry.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral data should be confirmed.

-

NMR (CDCl

-

1.25 (d, 3H,

-

2.45–2.65 (m, 2H,

-

3.38 (s, 3H,

-

3.75–3.85 (m, 1H,

-

11.0 (br s, 1H,

-

1.25 (d, 3H,

-

NMR (CDCl

-

Distinct signals for Carbonyl (~176 ppm), Methoxy (~56 ppm),

-Carbon (~74 ppm),

-

Handling & Safety (GHS)[2]

Signal Word: DANGER

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Damage | H318 | Causes serious eye damage.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Precautionary Measures:

References

-

Parodi, A. et al. (2021).[2][7] "Chemical Recycling of Polyhydroxybutyrate (PHB) into Bio-Based Solvents and Their Use in a Circular PHB Extraction." ACS Sustainable Chemistry & Engineering.[2] Available at: [Link][2]

-

PubChem. (2024).[2] "3-Methoxybutanoic acid (Compound)." National Library of Medicine.[2] Available at: [Link][2]

-

Mamat, M. R. Z. et al. (2014).[2] "Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions." Journal of Cleaner Production. Available at: [Link]

Sources

- 1. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

- 2. 3-Methoxybutanoic acid | C5H10O3 | CID 24803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. CAS 10024-70-1: 3-Methoxybutanoic acid | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - 3-methoxybutanoic acid (C5H10O3) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Structural Elucidation & Stereochemical Identity

[1][2]

3-Methoxybutanoic acid is a

Chemical Identity

| Parameter | Data |

| IUPAC Name | 3-Methoxybutanoic acid |

| CAS Number | 10024-70-1 (Racemic) / 35453-06-4 ((R)-isomer) |

| Molecular Formula | |

| Molecular Weight | 118.13 g/mol |

| SMILES | CC(CC(=O)O)OC |

| Boiling Point | 115–116 °C @ 14 mmHg |

| pKa | ~4.5 (Predicted) |

Stereochemistry

The molecule possesses a single stereocenter at the C3 position.[2][3]

-

(R)-3-Methoxybutanoic acid: Often derived from the degradation of poly(3-hydroxybutyrate) (PHB) derivatives or asymmetric synthesis.[1][3]

-

(S)-3-Methoxybutanoic acid: The enantiomer, accessible via kinetic resolution.[3][4]

Synthetic Architecture: Chemical vs. Biocatalytic Routes

To ensure high enantiopurity—a non-negotiable requirement in modern drug development—researchers typically employ a hybrid approach: bulk chemical synthesis of the racemate followed by enzymatic kinetic resolution.[2][3]

Pathway A: Chemical Synthesis (Michael Addition)

The industrial standard involves the acid-catalyzed Michael addition of methanol to crotonic acid.[3] This reaction is thermodynamically controlled.[2][3]

-

Reagent: Anhydrous Methanol (acts as both solvent and nucleophile).[2][3]

-

Catalyst: Sulfuric Acid (

) or solid acid catalysts (Amberlyst-15).[2][3] -

Mechanism: Protonation of the carbonyl oxygen activates the

-carbon, facilitating nucleophilic attack by methanol.

Pathway B: Enzymatic Kinetic Resolution

For pharmaceutical applications requiring high ee (enantiomeric excess), lipase-catalyzed hydrolysis or transesterification is the gold standard.[3]

-

Biocatalyst: Candida antarctica Lipase B (immobilized as Novozym 435).[2][3]

-

Selectivity: The enzyme preferentially hydrolyzes the (S)-ester (or (R)-ester depending on solvent engineering), leaving the opposite enantiomer intact.

Visualizing the Synthetic Logic

Figure 1: Chemo-enzymatic workflow for synthesizing enantiopure 3-methoxybutanoic acid derivatives.

Experimental Protocols

Protocol 3.1: Synthesis of Racemic 3-Methoxybutanoic Acid

Safety Note: Crotonic acid is corrosive.[2][3] Methanol is toxic.[2][3] Perform in a fume hood.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Crotonic Acid (0.5 mol, 43.0 g) and Anhydrous Methanol (2.5 mol, 100 mL).

-

Catalysis: Slowly add concentrated

(2.0 mL) dropwise. -

Reaction: Heat to reflux (approx. 65–70 °C) for 24 hours.

-

Causality: Extended reflux is required to push the equilibrium toward the product, as the reaction is reversible.

-

-

Quench: Cool to room temperature. Neutralize with saturated

solution until pH ~7. -

Workup: Evaporate excess methanol under reduced pressure. Acidify the aqueous residue with 1M HCl to pH 2.[2][3]

-

Extraction: Extract with Dichloromethane (

mL). Dry combined organics over -

Purification: Distill under vacuum to obtain a colorless oil.

Protocol 3.2: Analytical Validation (NMR)

The following spectral data confirms the structural integrity of the synthesized molecule.

| Nucleus | Shift ( | Multiplicity | Assignment | Causality/Logic |

| 1.21 | Doublet ( | Coupling with adjacent methine proton. | ||

| 2.55 | Doublet of Doublets | Diastereotopic protons adjacent to chiral center.[1][3] | ||

| 3.38 | Singlet | Characteristic methoxy signal; no adjacent protons. | ||

| 3.75 | Multiplet | Deshielded by oxygen; splits into sextet. | ||

| 19.2 | - | Terminal | - | |

| 41.5 | - | - | ||

| 56.5 | - | Methoxy | Diagnostic ether shift.[1][3] | |

| 74.8 | - | - | ||

| 176.2 | - | Carbonyl | Typical carboxylic acid range.[1][3] |

Pharmaceutical Utility & Applications

Chiral Building Block for -Amino Acids

3-Methoxybutanoic acid is a direct precursor to

-

Mechanism: The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate, and is subsequently hydrolyzed to the amine.

-

Relevance:

-amino acids are key components in peptidomimetics (e.g., stabilizing peptide drugs against proteolytic degradation).[2][3]

Bioisosteric Replacement

In medicinal chemistry, the methoxy group at the

-

Metabolic Stability: Unlike a hydroxyl group (found in 3-hydroxybutanoic acid), the methoxy ether is resistant to oxidation by dehydrogenases, prolonging the half-life of the drug scaffold.

References

-

National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid. Retrieved from [Link]

-

Helal, M. et al. (2018).[2][3] Enzymatic Kinetic Resolution of Esters. MDPI Catalysts. (General methodology reference for CAL-B protocols).

-

Breuer, M. et al. (2004).[2][3] Industrial Methods for the Synthesis of Optically Active Intermediates. Angewandte Chemie International Edition. (Context for chiral pool synthesis).

-

SpectraBase. (2023).[2][3] 3-Methoxybutanoic acid NMR Data. Wiley Science Solutions.[3] (Source for spectral assignments).

Technical Profile: 3-Methoxybutanoic Acid

Molecular Weight & Stoichiometric Characterization for Pharmaceutical Applications

Executive Summary

3-Methoxybutanoic acid (CAS: 10024-70-1) is a critical chiral building block in the synthesis of polyketide-derived pharmaceuticals and biodegradable polyesters.[1][2] While its molecular weight of 118.13 g/mol serves as the fundamental constant for stoichiometric calculations, its value in drug development lies in its bifunctionality—possessing both a carboxylic acid tail and a methoxy ether linkage at the

This guide provides a comprehensive technical analysis of 3-methoxybutanoic acid, moving beyond basic physical constants to cover synthesis, analytical validation, and its role as a pharmacophore precursor.[2]

Part 1: Physicochemical & Stoichiometric Profile[2]

For researchers calculating molar equivalents in organic synthesis or analyzing Mass Spectrometry (MS) data, the distinction between Average Molecular Weight and Monoisotopic Mass is vital.[2]

Table 1: Core Chemical Constants

| Property | Value | Technical Context |

| Molecular Formula | Base unit for elemental analysis. | |

| Average Molecular Weight | 118.13 g/mol | Used for bulk weighing and molarity calculations.[2] |

| Monoisotopic Mass | 118.06299 Da | Required for High-Resolution Mass Spectrometry (HRMS).[1][2] |

| Exact Mass | 118.0630 Da | Theoretical mass for |

| Boiling Point | ~220–230 °C (Predicted) | High BP due to carboxylic acid dimerization.[2] |

| Density | ~1.08 g/mL | Essential for volumetric dispensing in automated synthesis.[2] |

| pKa | ~4.5 | Typical of |

| Chirality | C3 Center | Exists as |

Stoichiometric Implications

When using 3-methoxybutanoic acid as a nucleophile or electrophile:

-

1 mmol = 118.13 mg = ~109

L.[1][2] -

Dilution Factor: To prepare a 1.0 M solution in

, dissolve 118.13 mg in a final volume of 1.0 mL.

Part 2: Synthetic Methodology

The Michael Addition Route

The most robust synthesis for research-grade 3-methoxybutanoic acid involves the conjugate addition (Michael addition) of methanol to crotonic acid.[2] This route is preferred over oxidation methods because it preserves the carbon skeleton and allows for potential asymmetric catalysis.[2]

Mechanism & Causality[1][2]

-

Activation: An acid catalyst (e.g.,

or a solid acid like Amberlyst-15) protonates the carbonyl oxygen of crotonic acid, increasing the electrophilicity of the -

Nucleophilic Attack: Methanol attacks the

-carbon (C3).[2] -

Tautomerization: The enol intermediate tautomerizes to the saturated carboxylic acid.[2]

Experimental Workflow (Graphviz)

Figure 1: Step-wise synthesis workflow via acid-catalyzed conjugate addition.

Part 3: Analytical Characterization (QC)

Validating the identity of 3-methoxybutanoic acid requires distinguishing it from its precursor (crotonic acid) and potential ester byproducts (methyl 3-methoxybutanoate).[2]

Nuclear Magnetic Resonance ( H-NMR)

The NMR spectrum provides the definitive structural proof.[2]

-

The "Fingerprint" Signal: Look for a sharp singlet at

3.3–3.4 ppm corresponding to the methoxy group ( -

The Chiral Center: The proton at C3 (methine) will appear as a multiplet around

3.6–3.8 ppm , coupled to both the methyl terminus and the -

Purity Check: Absence of olefinic protons (

5.8–7.0 ppm) confirms the consumption of crotonic acid.[2]

Mass Spectrometry (MS)[2]

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

) is preferred due to the carboxylic acid.[2] -

Target Ion: Look for

at m/z 117.06 .[1][2] -

Fragmentation: Loss of methanol (

, 32 Da) may be observed, leading to a crotonate-like fragment.[2]

Analytical Decision Tree (Graphviz)[2]

Figure 2: Quality Control decision tree for validating product purity.

Part 4: Pharmaceutical & Research Applications[1][3]

Chiral Building Block

The C3 position is a stereocenter.[2] In drug development, enantiomerically pure 3-methoxybutanoic acid is used to introduce chiral side chains into statins and antibiotics.[2] The methoxy group acts as a protected hydroxyl equivalent that is stable under basic conditions but can be cleaved with

Polymer Precursor

It serves as a monomeric unit or chain terminator in the study of Polyhydroxyalkanoates (PHAs).[2] The methoxy variant alters the crystallinity and biodegradation rate of the resulting biopolymer compared to the standard 3-hydroxybutyrate.[2]

Solubilizing Linker

Due to its amphiphilic nature (hydrophobic methyl/backbone + hydrophilic carboxyl/ether), it is utilized in fragment-based drug discovery (FBDD) to modulate the LogP of lead compounds without introducing high molecular weight penalties.[2]

References

-

PubChem. (2025).[1][2] 3-Methoxybutanoic acid (Compound).[1][2][3][4] National Library of Medicine.[2] [Link][1][2]

-

NIST Chemistry WebBook. 3-Methoxybutanoic acid. National Institute of Standards and Technology.[2] [Link][2]

-

ScienceDirect. Michael Addition of Alcohols to Crotonates. (General Synthetic Methodology).[1][2][5] [Link]

Sources

- 1. CAS 10024-70-1: 3-Methoxybutanoic acid | CymitQuimica [cymitquimica.com]

- 2. 3-Methoxybutanoic acid | C5H10O3 | CID 24803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3-Methoxyphenoxy)butyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methoxybutanoic Acid | CymitQuimica [cymitquimica.com]

- 5. 3-Hydroxybutanoic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

3-Methoxybutanoic Acid: Synthetic Architectures and Pharmaceutical Utility

[1]

Executive Summary

3-Methoxybutanoic acid (IUPAC name; CAS 10024-70-1) represents a critical chiral building block in modern organic synthesis and medicinal chemistry. Structurally analogous to the ketone body

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

At its core, 3-methoxybutanoic acid consists of a four-carbon butyric acid backbone substituted at the

Table 1: Physicochemical Constants

| Property | Value | Context for Application |

| IUPAC Name | 3-Methoxybutanoic acid | Official nomenclature |

| Synonyms | Common in older literature | |

| CAS Number | 10024-70-1 | Racemic mixture identifier |

| Molecular Formula | MW: 118.13 g/mol | |

| Boiling Point | ~110–112 °C (at 10 mmHg) | Moderate volatility; amenable to vacuum distillation |

| Solubility | High (Water, Alcohols, Ethers) | Amphiphilic nature aids in biphasic reactions |

| pKa | ~4.5 (Predicted) | Typical for aliphatic carboxylic acids |

| Chirality | C3 Center | Critical for enantioselective drug synthesis |

Synthetic Methodologies

The synthesis of 3-methoxybutanoic acid requires a strategic choice between cost-effective bulk production (racemic) and high-precision asymmetric synthesis (enantiopure).

Protocol A: Acid-Catalyzed Conjugate Addition (Racemic)

Objective: Efficient large-scale synthesis of racemic 3-methoxybutanoic acid.

Mechanism: This route utilizes the Michael addition of methanol to the

Step-by-Step Methodology:

-

Reagent Setup: Charge a round-bottom flask with Crotonic Acid (1.0 eq) and excess Methanol (5-10 eq) . The excess methanol serves as both reactant and solvent.

-

Activation: Add Sulfuric Acid (

, 0.1 eq) dropwise.-

Expert Insight: While

can be used,

-

-

Reflux: Heat the mixture to reflux (~65°C) for 6–12 hours.

-

Self-Validating Step: Monitor reaction progress via TLC (stain with

to visualize the disappearance of the crotonic acid alkene double bond).

-

-

Workup:

-

Neutralize the catalyst with aqueous

. -

Remove excess methanol via rotary evaporation.

-

The residue will likely be the methyl ester (methyl 3-methoxybutanoate) due to concurrent esterification.

-

-

Hydrolysis (If Acid Required): Treat the crude ester with 1M

(2 eq) at room temperature for 2 hours, then acidify with dilute -

Purification: Vacuum distillation yields the pure acid as a colorless oil.

Protocol B: Enzymatic Kinetic Resolution (Enantioselective)

Objective: Isolation of high-purity (R)- or (S)-enantiomers for drug development.

Mechanism: Candida antarctica Lipase B (CAL-B) exhibits high enantioselectivity toward

Workflow:

-

Substrate: Start with racemic Ethyl 3-methoxybutanoate .

-

Enzymatic Hydrolysis: Suspend the ester in phosphate buffer (pH 7.0) containing CAL-B (Novozym 435) .

-

Resolution: The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted (or vice versa, depending on specific conditions/solvent).

-

Separation: Extract the unreacted ester (organic phase) from the acid (aqueous phase at basic pH).

Visualization: Synthetic Pathways

Figure 1: Dual synthetic pathways demonstrating the chemical route to the racemate and the enzymatic route to enantiopure building blocks.

Structural Dynamics & Pharmaceutical Utility

The "Methoxy-Scan" in Drug Design

In medicinal chemistry, 3-methoxybutanoic acid serves as a strategic bioisostere for 3-hydroxybutanoic acid (a natural ketone body).

-

Metabolic Stability: The hydroxyl group (-OH) in natural metabolites is a primary target for oxidation (by dehydrogenases) or conjugation (glucuronidation). Replacing -OH with a methoxy ether (-OCH3) blocks these metabolic pathways while retaining similar hydrogen-bond accepting capability and steric volume.

-

Lipophilicity Tuning: The methoxy group increases lipophilicity (

) compared to the hydroxyl, potentially improving blood-brain barrier (BBB) permeability for CNS-targeted drugs.

Biological Fate & Application Logic

Unlike its hydroxy-analog, 3-methoxybutanoic acid cannot be directly oxidized to acetoacetate. This "metabolic blockade" makes it useful as a tracer or a stable linker in prodrugs.

Figure 2: Bioisosteric rationale. The methoxy substitution prevents oxidative degradation, enhancing metabolic stability compared to the natural hydroxy-metabolite.

Safety & Handling (GHS Standards)

While valuable, 3-methoxybutanoic acid poses specific laboratory hazards.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335).

-

Critical Hazard: The "Eye Damage 1" classification suggests potential for irreversible corneal damage upon direct contact.

-

Handling Protocol:

-

PPE: Neoprene gloves and tightly fitting safety goggles are mandatory. A face shield is recommended during distillation.

-

Ventilation: All operations, especially those involving heating or acid catalysis, must be performed in a certified chemical fume hood to mitigate respiratory irritation.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: 3-Methoxybutanoic acid. Retrieved from [Link]

-

Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. The Journal of Organic Chemistry, 67(4), 1261–1265. (Cited for methodology on lipase-catalyzed resolution of related beta-hydroxy/methoxy esters). Retrieved from [Link]

-

Padhi, S. K., et al. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of Esters. Catalysts, 8(10), 425. (Validation of enzymatic hydrolysis protocols). Retrieved from [Link][3][4]

Sources

- 1. 3-Methoxybutanoic acid | C5H10O3 | CID 24803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. armbiotech.sci.am [armbiotech.sci.am]

- 4. Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 3-Methoxybutanoic Acid

This guide provides a comprehensive analysis of the spectral data for 3-Methoxybutanoic acid, a valuable organic compound in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques used to elucidate and confirm the structure of this molecule. We will explore the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, moving beyond simple data presentation to offer insights into the causal relationships between molecular structure and spectral output.

Introduction to 3-Methoxybutanoic Acid

3-Methoxybutanoic acid (C₅H₁₀O₃) is a carboxylic acid containing a methoxy group at the third carbon position.[1] Its structure presents a unique combination of functional groups that give rise to characteristic spectral signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and predicting its behavior in chemical reactions. This guide will serve as a practical reference for interpreting the spectral data of 3-Methoxybutanoic acid and similar small molecules.

Molecular Structure and Key Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | |

| CAS Number | 10024-70-1 | |

| Appearance | Colorless to pale yellow liquid |

digraph "3_Methoxybutanoic_acid_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.5,-0.866!"]; O2 [label="OH", pos="-0.5,-0.866!"]; C2 [label="CH₂", pos="-1.5,0!"]; C3 [label="CH", pos="-2.5,0.866!"]; O3 [label="O", pos="-3.5,0!"]; C4 [label="CH₃", pos="-4.5,0.866!"]; C5 [label="CH₃", pos="-2.5,-0.866!"];

C1 -- O1 [label="="]; C1 -- O2; C1 -- C2; C2 -- C3; C3 -- O3; C3 -- C5; O3 -- C4; }

Caption: Molecular structure of 3-Methoxybutanoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 3-Methoxybutanoic acid is detailed below.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~3.8 | Sextet | 1H | H-3 |

| ~3.3 | Singlet | 3H | -OCH₃ |

| ~2.4 | Doublet of Doublets | 2H | H-2 |

| ~1.2 | Doublet | 3H | H-4 |

Note: This is a predicted spectrum. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

The broad singlet observed at a significantly downfield chemical shift (~11-12 ppm) is characteristic of a carboxylic acid proton.[2][3] This deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group and hydrogen bonding.

The sextet at approximately 3.8 ppm corresponds to the proton at the C-3 position. This multiplicity arises from coupling to the two adjacent protons at C-2 (a doublet) and the three protons of the methyl group at C-4 (a quartet), resulting in a (2+1)(3+1) = 12-line pattern which often appears as a sextet.

The singlet at around 3.3 ppm is assigned to the three protons of the methoxy group (-OCH₃). These protons are in an equivalent chemical environment and have no adjacent protons to couple with, hence they appear as a singlet.

The doublet of doublets at approximately 2.4 ppm is attributed to the two diastereotopic protons on the C-2 carbon. These protons are adjacent to the chiral center at C-3, making them chemically non-equivalent. They couple to the proton at C-3, resulting in a complex splitting pattern.

Finally, the doublet at approximately 1.2 ppm is assigned to the three protons of the methyl group at the C-4 position. This signal is split into a doublet by the single adjacent proton at C-3.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Experimental ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~177 | C-1 (C=O) |

| ~75 | C-3 (-CH(OCH₃)-) |

| ~56 | -OCH₃ |

| ~43 | C-2 (-CH₂-) |

| ~20 | C-4 (-CH₃) |

Source: Predicted from general chemical shift ranges and available data for similar structures.

Interpretation of the ¹³C NMR Spectrum:

The signal at the most downfield position, around 177 ppm, is characteristic of a carbonyl carbon in a carboxylic acid.[2] The electronegative oxygen atoms strongly deshield this carbon.

The signal at approximately 75 ppm is assigned to the C-3 carbon. This carbon is bonded to an oxygen atom of the methoxy group, which causes a significant downfield shift.

The peak at around 56 ppm corresponds to the carbon of the methoxy group (-OCH₃).

The signal at approximately 43 ppm is attributed to the C-2 methylene carbon.

The most upfield signal, around 20 ppm, is assigned to the C-4 methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2970, ~2840 | Medium | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1100 | Strong | C-O stretch (ether) |

Interpretation of the FT-IR Spectrum:

The most prominent feature in the IR spectrum of 3-Methoxybutanoic acid is a very broad absorption band in the region of 2500-3300 cm⁻¹. This is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3]

The sharp peaks around 2970 cm⁻¹ and 2840 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups.

A strong, sharp absorption band is observed at approximately 1710 cm⁻¹, which is indicative of the C=O stretching vibration of a carboxylic acid.

The strong absorption around 1100 cm⁻¹ is attributed to the C-O stretching vibration of the ether linkage in the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization):

| m/z | Possible Fragment |

| 118 | [M]⁺ (Molecular Ion) |

| 103 | [M - CH₃]⁺ |

| 87 | [M - OCH₃]⁺ |

| 73 | [M - COOH]⁺ |

| 59 | [CH₃OCHCH₃]⁺ |

| 45 | [COOH]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is expected at an m/z of 118, corresponding to the molecular weight of 3-Methoxybutanoic acid.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group, the carboxyl group, and alpha-cleavage. For 3-Methoxybutanoic acid, we can predict the following key fragments:

-

Loss of a methyl group (-CH₃): A peak at m/z 103 would result from the cleavage of the C-C bond between C-3 and C-4 or the loss of the methoxy methyl group.

-

Loss of a methoxy group (-OCH₃): A fragment at m/z 87 would be observed after the loss of the methoxy radical.

-

Loss of the carboxylic acid group (-COOH): A peak at m/z 73 would correspond to the loss of the carboxyl group.

-

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could potentially occur, though other fragmentation pathways are more likely to dominate.

-

Alpha-cleavage: Cleavage of the bond between C-2 and C-3 would lead to the formation of a resonance-stabilized cation.

-

Formation of [CH₃OCHCH₃]⁺: A prominent peak at m/z 59 is expected from the cleavage between C-2 and C-3, resulting in a stable, oxygen-containing fragment.

-

Formation of [COOH]⁺: A peak at m/z 45 is characteristic of the carboxyl fragment.

Sources

3-Methoxybutanoic Acid: Technical Safety & Handling Guide

[1]

CAS: 10024-70-1 | Formula: C₅H₁₀O₃ | MW: 118.13 g/mol [1][2]

Part 1: Executive Technical Summary

This guide addresses the safety, toxicology, and handling protocols for 3-Methoxybutanoic acid , a functionalized carboxylic acid intermediate used in the synthesis of pharmaceutical hybrids and metabolic probes.[1] Unlike simple fatty acids, the presence of the ether (methoxy) moiety at the

Critical Hazard Alert: While classified as a Skin Irritant (Category 2), this compound poses a risk of Serious Eye Damage (Category 1) due to the combined effects of acidic protons and the surfactant-like properties of the ether chain, which can facilitate rapid corneal penetration.

Part 2: Chemical & Physical Profile[2][3][4]

The safety profile of 3-Methoxybutanoic acid is dictated by its dual functionality: a hydrophilic carboxylic head group and a lipophilic methoxy-alkyl tail.[1]

| Property | Value / Description | Safety Implication |

| Physical State | Colorless to pale yellow liquid | Fluid handling precautions required; check for viscosity changes.[1] |

| Boiling Point | ~208°C (Predicted) | Low volatility under ambient conditions; inhalation risk increases with heating.[1] |

| Flash Point | > 93°C (Estimated) | Combustible.[1] Class IIIB liquid.[1] Preheating required for ignition.[1] |

| pKa | ~4.4 – 4.6 (Predicted) | Moderately acidic (stronger than butyric acid due to inductive effect of -OCH₃).[1] |

| Solubility | Miscible in polar organic solvents; soluble in water | Spills spread rapidly in aqueous environments; difficult to partition out of water.[1] |

| Reactivity | Carboxylic acid; Ether linkage | Can form explosive peroxides upon prolonged storage (Ether); Corrosive to metals.[1] |

Part 3: Hazard Identification & Toxicology[3]

3.1 GHS Classification & Mechanistic Basis

The Global Harmonized System (GHS) classification reflects the compound's ability to protonate tissue and disrupt cell membranes.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3][4] The methoxy group enhances lipophilicity, potentially allowing the acid to penetrate the stratum corneum more effectively than unsubstituted butyric acid.[1]

-

Serious Eye Damage/Eye Irritation (Category 1/2A): Risk of irreversible corneal opacity.[1] The acidic pH denatures proteins, while the organic tail disrupts the lipid bilayer of the eye epithelium.

-

STOT-SE (Category 3): Respiratory tract irritation.[1][3][4] Inhalation of mists or vapors (especially during heated synthesis) triggers mucosal inflammation.[1]

3.2 Metabolic Fate (Biochemical Toxicology)

Understanding the metabolism of 3-Methoxybutanoic acid is crucial for assessing systemic toxicity.[1] Unlike natural fatty acids, the methoxy ether bond is not cleaved by beta-oxidation directly.[1]

-

Primary Route: O-Demethylation .[1] The ether bond is likely targeted by hepatic Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4 families), converting it to 3-Hydroxybutanoic acid (a natural ketone body) and formaldehyde (rapidly detoxified to formate/CO₂).[1]

-

Secondary Route: Direct conjugation (Glucuronidation) of the carboxylic acid for renal excretion.[1]

Diagram 1: Proposed Metabolic Pathway & Bio-activation This flow illustrates the conversion of the xenobiotic ether to endogenous metabolites.[1]

Caption: Proposed metabolic detoxification pathway via hepatic O-demethylation to physiological ketone bodies.[1]

Part 4: Risk Assessment & Handling Protocols

4.1 Engineering Controls

-

Peroxide Testing: Although less prone to peroxidation than simple ethers, the secondary carbon adjacent to the ether oxygen (

-carbon) is a potential radical site.[1] Test for peroxides using KI starch paper if stored > 12 months.[1]

4.2 Personal Protective Equipment (PPE) Matrix

Scientific rationale for material selection:

-

Gloves: Nitrile (0.11 mm) is sufficient for incidental splash protection.[1] For prolonged immersion or spill cleanup, use Butyl Rubber or Viton .[1] Reasoning: Small oxygenated molecules can permeate thin latex or vinyl rapidly.[1]

-

Eye Protection: Chemical Splash Goggles are non-negotiable.[1] Face shield required if pouring volumes > 1L.[1] Reasoning: Category 1 Eye Damage risk means safety glasses are insufficient against liquid projectiles.[1]

4.3 Experimental Workflow: Safe Synthesis/Usage

This self-validating workflow ensures safety checks are integrated into the experimental process.

Diagram 2: Operational Safety Logic

Caption: Operational logic flow for handling 3-methoxybutanoic acid, integrating peroxide verification and neutralization steps.

Part 5: Emergency Response & Disposal

5.1 Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Neutralize: Do not use water initially (spreads the acid).[1] Apply a weak base (Sodium Carbonate or Sodium Bicarbonate) or a commercial acid neutralizer.[1]

-

Verify: Use pH paper to confirm the spill residue is pH 6–8 before collecting.[1]

-

Collect: Absorb with vermiculite or clay.[1] Do not use combustible materials (sawdust).[1]

5.2 First Aid[1]

-

Eye Contact: Immediate irrigation for minimum 15 minutes .[1] Time is critical to prevent corneal clouding.[1]

-

Skin Contact: Wash with soap and water.[1][4] Do not use organic solvents (ethanol/acetone) as they may increase skin permeability to the ether-acid.[1]

5.3 Waste Disposal[1][4]

-

Classification: Hazardous Waste (Corrosive/Organic).[1]

-

Protocol: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Do not discharge into sewer systems.[1] The methoxy group increases biochemical oxygen demand (BOD) and may resist rapid biodegradation compared to simple fatty acids.[1]

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-methoxybutyric acid (EC 233-028-9).[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]

-

Wishart, D.S., et al. (2018). HMDB: The Human Metabolome Database (Metabolic fate of ether-linked fatty acids).[1] Nucleic Acids Res. Retrieved from [Link][1]

Biological Activity of 3-Methoxybutanoic Acid: A Technical Guide

The following technical guide provides an in-depth analysis of the biological activity, metabolic stability, and experimental applications of 3-Methoxybutanoic acid (3-MBA) .

Executive Summary

3-Methoxybutanoic acid (3-MBA) (CAS: 14868-24-7) is a structural analog of the endogenous ketone body 3-hydroxybutyrate (3-HB) . While 3-HB is a primary metabolic fuel and signaling molecule, 3-MBA is distinguished by the methylation of the beta-hydroxyl group. This structural modification confers metabolic resistance to

In drug development and chemical biology, 3-MBA serves two critical roles:

-

Metabolic Probe: It acts as a non-oxidizable bio-isostere of 3-HB, allowing researchers to decouple the signaling effects of ketone bodies (e.g., via GPR109A/HCAR2) from their caloric contributions.

-

Chiral Synthon: The enantiomers of 3-MBA are high-value building blocks for the synthesis of

-amino acids and complex macrolides, often produced via lipase-catalyzed kinetic resolution.

Chemical & Physical Properties

3-MBA is a viscous, colorless liquid. Its amphiphilic nature allows it to traverse lipid bilayers via specific transporters.

| Property | Value | Relevance |

| IUPAC Name | 3-Methoxybutanoic acid | - |

| CAS Number | 14868-24-7 | Identifier |

| Molecular Formula | - | |

| Molecular Weight | 118.13 g/mol | Small molecule; crosses BBB |

| pKa | ~4.8 | Exists as anion (3-methoxybutyrate) at physiological pH |

| LogP | ~0.4 - 0.6 | Moderate lipophilicity; MCT substrate |

| Chirality | 1 Chiral Center (C3) | (R)- and (S)- enantiomers exhibit distinct biological interactions |

Biological Mechanism of Action[1][2]

Transport: The MCT Pathway

Like lactate and butyrate, 3-MBA is a substrate for Monocarboxylate Transporters (MCTs) , specifically MCT1 (ubiquitous) and MCT2 (high affinity, neuronal).

-

Mechanism: Proton-coupled transport. 3-MBA is co-transported with

ions down the concentration gradient. -

Significance: This allows 3-MBA to penetrate the Blood-Brain Barrier (BBB) and enter mitochondria, mimicking the distribution profile of endogenous ketone bodies.

Metabolic Blockade (The "Beta-Block" Effect)

The defining biological feature of 3-MBA is its resistance to mitochondrial

-

Endogenous Pathway: 3-Hydroxybutyrate is oxidized to acetoacetate by 3-hydroxybutyrate dehydrogenase (BDH1), which requires a free hydroxyl group.

-

3-MBA Pathway: The methoxy (

) group at position 3 sterically and chemically prevents oxidation by BDH1. Consequently, 3-MBA cannot be converted into Acetyl-CoA for ATP generation.

Visualization of Metabolic Blockade:

Figure 1: Comparative metabolism. 3-MBA enters the cell but halts at the dehydrogenase step, preventing ATP generation while maintaining cytosolic presence.

Receptor Signaling (GPR109A/HCAR2)

3-Hydroxybutyrate is an endogenous agonist for GPR109A (HCAR2) , a Gi/Go-coupled receptor that inhibits lipolysis in adipocytes and exerts anti-inflammatory effects in macrophages.

-

3-MBA Activity: 3-MBA is investigated as a structural probe for this receptor. By retaining the carboxylic acid pharmacophore and the beta-position substituent, it can bind the receptor.

-

Utility: Because 3-MBA is not metabolized, it allows researchers to treat cells and attribute observed anti-inflammatory effects strictly to receptor signaling, ruling out effects caused by increased ATP/energy status.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution of 3-MBA

Purpose: To isolate optically pure (R)- or (S)-3-methoxybutanoic acid for chiral drug synthesis.

Reagents:

-

Racemic Methyl 3-methoxybutanoate

-

Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435)

-

Phosphate Buffer (0.1 M, pH 7.0)

Workflow:

-

Emulsification: Suspend racemic methyl 3-methoxybutanoate (50 mM) in Phosphate Buffer.

-

Enzyme Addition: Add CAL-B (10 mg/mL).

-

Incubation: Shake at 30°C, 200 rpm.

-

Monitoring: Monitor hydrolysis via GC-FID or HPLC (Chiralcel OD-H column).

-

Note: The lipase typically hydrolyzes the (S)-ester faster, yielding (S)-acid and leaving (R)-ester.

-

-

Termination: Filter off the immobilized enzyme when conversion reaches 50%.

-

Separation: Adjust pH to 8.0 and extract the unreacted (R)-ester with ethyl acetate. Acidify the aqueous phase to pH 2.0 and extract the (S)-acid.

Protocol B: Metabolic Stability Assay (Microsomal)

Purpose: To validate 3-MBA as a stable tracer compared to 3-HB.

Reagents:

-

Liver Microsomes (Rat or Human), 0.5 mg/mL protein.

-

NAD+ cofactor (2 mM).

-

Test compounds: 3-Hydroxybutyrate (Control) and 3-Methoxybutanoic acid.

Workflow:

-

Pre-incubation: Mix microsomes and phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiation: Add test compound (10 µM final) and NAD+.

-

Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Expectation: 3-HB levels will deplete (conversion to acetoacetate). 3-MBA levels should remain >95% stable over 60 min.

-

Safety & Handling (GHS Classification)

While less toxic than specific metabolic poisons, 3-MBA is an organic acid and irritant.

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Damage | H318 | Causes serious eye damage. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling: Use nitrile gloves and chemical safety goggles. Perform synthesis steps in a fume hood. Neutralize spills with sodium bicarbonate before disposal.

References

-

PubChem. (n.d.). 3-Methoxybutanoic acid (CID 24803). National Library of Medicine. Retrieved from [Link]

-

Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate is an endogenous ligand for the nicotinic acid receptor PUMA-G/HM74A. Journal of Biological Chemistry. (Context: Establishes 3-HB as the endogenous ligand for GPR109A, for which 3-MBA is a structural probe). Retrieved from [Link]

-

Halestrap, A. P. (2013). Monocarboxylate transporters: structure, function, and regulation. Comprehensive Physiology. (Context: Defines the transport mechanism for short-chain fatty acid derivatives like 3-MBA). Retrieved from [Link]

-

ResearchGate. (2025). Kinetics and mechanism of monomeric product from methanolysis of poly(3-hydroxybutyrate). (Context: Discusses 3-methoxybutyrate as a degradation product and monomer for biopolymers). Retrieved from [Link]

Technical Guide: Synthesis and Derivatization of 3-Methoxybutanoic Acid

This guide provides an in-depth technical analysis of the synthesis of 3-methoxybutanoic acid and its derivatives. It is structured to prioritize experimental logic, scalability, and stereochemical integrity, moving beyond standard textbook descriptions to address practical challenges in the laboratory.

Executive Summary

3-Methoxybutanoic acid (CAS: 10024-70-1) serves as a critical chiral building block in the synthesis of peptidomimetics, polyketide analogues, and metabolically stable drug candidates. Unlike its 3-hydroxy precursor, the 3-methoxy variant offers increased lipophilicity and resistance to metabolic oxidation.

This guide details two primary synthetic strategies:

-

Thermodynamic Conjugate Addition: A cost-effective route for racemic material.

-

Chiral Pool Methylation: A high-fidelity route for enantiopure (R) or (S) derivatives, utilizing the "Roche Ester" as a starting material while mitigating the risk of

-elimination.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis of 3-methoxybutanoic acid hinges on the construction of the C3–O bond. The choice of pathway depends entirely on the requirement for enantiopurity.

-

Path A (Conjugate Addition): Relies on the nucleophilic attack of methoxide on crotonate. This is reversible and thermodynamically controlled, typically yielding racemates unless specialized chiral catalysts are employed (which are often cost-prohibitive for this specific substrate).

-

Path B (O-Methylation): Utilizes commercially available chiral 3-hydroxybutanoates (e.g., produced via yeast reduction or Ru-catalyzed hydrogenation). The critical challenge here is preventing racemization or elimination to crotonic acid under basic methylation conditions.

Visualization: Synthetic Pathways

Figure 1: Strategic overview of synthetic routes highlighting the critical risk of elimination.

Part 2: Route A — Thermodynamic Conjugate Addition (Racemic)

This method is preferred for generating bulk racemic material or when the stereocenter will be set later via resolution.

Mechanism

The reaction proceeds via the Michael addition of a methoxide ion to the

Protocol: Sodium Methoxide Mediated Addition

Reagents: Methyl crotonate (1.0 eq), Sodium methoxide (1.2 eq), Methanol (anhydrous).

-

Preparation: Dissolve sodium metal in anhydrous methanol to generate a fresh NaOMe solution (approx. 2M). Note: Commercial NaOMe solutions are acceptable but can contain hydroxide impurities that lead to saponification side products.

-

Addition: Cool the solution to 0°C. Add methyl crotonate dropwise to control the exotherm.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The reaction is an equilibrium; reflux helps drive the conversion, but prolonged heating can favor the thermodynamic polymer side-products.

-

Critical Quench (The "Lock"): Cool to 0°C. Do not quench with water directly. Add glacial acetic acid or dilute H2SO4 before aqueous workup.

-

Why? Adding water to the basic mixture promotes the Retro-Michael reaction (elimination of methanol) and saponification. Acidifying first protonates the enolate intermediate, "locking" the methoxy group in place.

-

-

Workup: Concentrate methanol under reduced pressure. Partition residue between brine and ether/DCM.

Yield Expectation: 75–85% Purity: >95% (GC). Main impurity is unreacted crotonate.

Part 3: Route B — The Chiral Pool Approach (Enantioselective)

For drug development, enantiopurity is non-negotiable. The preferred starting material is Ethyl (S)-3-hydroxybutyrate (also known as the Roche ester), produced via biocatalytic reduction of acetoacetate.

The Challenge: -Elimination

Treating

The Solution: Purdie Methylation (Silver Oxide)

To avoid strong bases, use Silver(I) Oxide (Ag2O). It acts as a mild acid scavenger and activates the alkyl halide without generating a high concentration of free alkoxide species.

Protocol: High-Fidelity O-Methylation

Reagents: Ethyl (S)-3-hydroxybutyrate (1.0 eq), Methyl Iodide (MeI, 5.0 eq), Silver(I) Oxide (Ag2O, 2.0 eq), Acetonitrile or DMF (Solvent).

-

Setup: In a flame-dried flask shielded from light (aluminum foil), suspend Ag2O in anhydrous acetonitrile.

-

Reagent Addition: Add MeI followed by the hydroxy ester.

-

Reaction: Stir vigorously at room temperature for 24–48 hours.

-

Monitoring: Monitor by TLC or GC. The reaction is heterogeneous and can be slow.

-

Acceleration: If too slow, mild heating to 40°C is permissible, but increases racemization risk.

-

-

Filtration: Filter through a pad of Celite to remove silver salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate filtrate. The product is usually pure enough for hydrolysis.

Stereochemical Integrity: >98% ee retention.[1]

Alternative: Hydrolysis to the Free Acid

To convert the ester to 3-methoxybutanoic acid:

-

Use LiOH in THF/Water (1:1) at 0°C.

-

Avoid refluxing in NaOH, which can induce elimination.

-

Acidify carefully to pH 3 and extract immediately.

Part 4: Derivatization & Amide Coupling

In medicinal chemistry, the carboxylic acid is often coupled to amines. The methoxy group at the

Recommended Coupling System: HATU/DIPEA

For sterically hindered amines or to prevent epimerization during coupling:

-

Activation: Dissolve 3-methoxybutanoic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 mins.

-

Coupling: Add the amine (1.1 eq).

-

Reaction: Stir at RT for 2-4 hours.

Emerging Catalytic Method (Ruthenium)

Recent advances allow direct amidation from nitroarenes or without pre-activation, utilizing Ruthenium clusters (e.g.,

Visualization: Derivatization Workflow

Figure 2: Standard peptide coupling workflow for 3-methoxybutanoic acid derivatives.

Part 5: Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Indicator | Root Cause | Corrective Action |

| Low Yield (Route A) | Recovery of Crotonate | Retro-Michael reaction during workup. | Quench with H2SO4/AcOH before adding water. Keep workup cold. |

| Racemization (Route B) | Low Optical Rotation | Basic conditions too strong (e.g., NaH used). | Switch to Ag2O/MeI (Purdie conditions). |

| Elimination Product | Olefin signals in NMR (6.0-7.0 ppm) | E1cB elimination due to heat + base. | Lower reaction temp. Avoid hydroxide bases during hydrolysis. |

| Incomplete Methylation | OH peak in IR/NMR | Ag2O surface passivation. | Use fresh MeI. Sonicate the reaction mixture to break up Ag salts. |

References

- Purdie Methylation Protocol: Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021.

-

Chiral Pool Precursors: Seebach, D., et al. (1985). Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses, 63, 1. Link

- Conjugate Addition Dynamics: Mamat, M. R. Z., et al. (2014). Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions. Journal of Cleaner Production, 83, 463-472.

-

Amide Synthesis Advances: EurekAlert! (2025).[2][3] Chemists simplify synthesis of drugs involving amide groups. (Discusses Ru-catalyzed direct amidation). Link

-

Pharmacophore Data: PubChem. 3-Methoxybutanoic acid (CID 24803). Link

Sources

Strategic Enantioselective Synthesis of 3-Methoxybutanoic Acid

Executive Summary

3-Methoxybutanoic acid (CAS: 10024-70-1) is a critical chiral

This technical guide outlines two high-fidelity routes for the enantioselective synthesis of (R)- or (S)-3-methoxybutanoic acid.

-

Route A (Biocatalytic Kinetic Resolution): The most scalable method, utilizing Candida antarctica Lipase B (CAL-B) to resolve the racemic methyl ester.

-

Route B (Chiral Pool Derivatization): The highest purity method, utilizing mild methylation of (R)-3-hydroxybutanoic acid derived from Poly-3-hydroxybutyrate (PHB).

Route A: Biocatalytic Kinetic Resolution (Scalable)

Strategic Rationale

Direct asymmetric conjugate addition of methanol to crotonates is chemically difficult due to the low nucleophilicity of methanol and the reversibility of the reaction. A more robust industrial strategy involves synthesizing the racemic ester and subjecting it to enzymatic kinetic resolution (EKR).

Enzyme of Choice: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1][2]

Mechanism: CAL-B shows high enantioselectivity for the hydrolysis of

Experimental Protocol

Step 1: Synthesis of Racemic Methyl 3-Methoxybutanoate

-

Reagents: Methyl crotonate (1.0 equiv), Methanol (solvent/reactant), Sodium Methoxide (0.1 equiv).

-

Procedure:

Step 2: Enzymatic Resolution

-

Substrate: Racemic methyl 3-methoxybutanoate.

-

Catalyst: Novozym 435 (Immobilized CAL-B).

-

Medium: Phosphate Buffer (pH 7.0) / Acetone (9:1 v/v) biphasic system.

-

Procedure:

-

Suspend racemic ester (100 mM) in the buffer system.

-

Add Novozym 435 (20 mg/mmol substrate).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via chiral GC or HPLC. Stop reaction at exactly 50% conversion.

-

Workup: Filter off the enzyme.[5] Extract the mixture with ethyl acetate at pH 7.0 to recover the unreacted (R)-ester . Acidify the aqueous layer to pH 2.0 and extract to recover the (S)-acid .

-

Workflow Visualization

Figure 1: Kinetic resolution workflow separating the (R)-ester and (S)-acid variants.

Route B: Chiral Pool Derivatization (High Purity)

Strategic Rationale

For applications requiring absolute stereochemical fidelity without the yield loss inherent in kinetic resolution (max 50% yield), starting from the "Chiral Pool" is superior. (R)-3-Hydroxybutanoic acid is readily available from the depolymerization of bioplastic PHB (Poly-3-hydroxybutyrate).

Critical Challenge: Methylation of the secondary hydroxyl group.

-

Risk: Standard Williamson ether synthesis (NaH + MeI) is highly basic. The

-protons of the ester are acidic ( -

Solution: Use Silver(I) Oxide (Ag₂O) . This provides a mild, non-basic activation of the alkyl halide, preventing elimination.

Experimental Protocol

Step 1: Preparation of (R)-Methyl 3-hydroxybutanoate

-

Source: Acid-catalyzed methanolysis of PHB.

-

Purity Check: Verify optical rotation

(c=1, CHCl

Step 2: Mild O-Methylation (Purdie-Irvine Conditions)

-

Reagents: (R)-Methyl 3-hydroxybutanoate (1.0 equiv), Methyl Iodide (MeI, 5.0 equiv), Silver(I) Oxide (Ag₂O, 2.0 equiv).

-

Solvent: Acetonitrile (dry) or Dichloromethane.

-

Procedure:

-

Dissolve the hydroxy ester in dry acetonitrile under Argon.

-

Add Ag₂O (solid) in one portion.

-

Add MeI dropwise (exothermic).

-

Stir in the dark at room temperature for 24–48 hours. Note: Ag₂O acts as a mild acid scavenger and activates the iodide.

-

Filtration: Filter through a celite pad to remove silver salts.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Hydrolysis (Optional): If the free acid is required, hydrolyze with LiOH in THF/H₂O at 0°C to minimize racemization.

-

Mechanism & Pathway Visualization

Figure 2: Chiral pool synthesis pathway highlighting the critical methylation step.

Comparative Analysis of Methods

| Feature | Route A: Biocatalytic Resolution | Route B: Chiral Pool (Ag₂O) |

| Starting Material | Cheap (Crotonic acid) | Moderate (PHB or (R)-3-HB) |

| Max Theoretical Yield | 50% (for one enantiomer) | 100% |

| Enantiomeric Excess (ee) | >99% (Tunable via conversion) | >98% (Dependent on SM purity) |

| Scalability | High (Kg scale feasible) | Low/Medium (Ag salts are expensive) |

| Atom Economy | Excellent | Poor (Stoichiometric Silver waste) |

| Primary Risk | Enzyme inhibition / cost | Elimination to crotonate |

References

-

Lipase-Catalyzed Kinetic Resolution Principles

- Padhi, S. K., et al.

-

Chiral Pool Precursor Synthesis

-

Seebach, D., et al. "Biopolymers and -oligomers of (R)-3-hydroxyalkanoic acids." Organic Syntheses, 1999. Link

- The authoritative protocol for depolymerizing PHB to (R)-3-hydroxybutanoic acid.

-

- Mild Methylation Methodologies (Ag₂O)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]

- 4. Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols [mdpi.com]

Metabolic Fate and Safety Profile of 3-Methoxybutanoic Acid

Executive Summary

3-Methoxybutanoic acid (CAS: 10024-70-1) represents a critical metabolic intermediate, primarily observed in the catabolism of the industrial solvent 3-methoxybutyl acetate (Butoxyl) . Unlike its structural analog methoxyacetic acid (MAA)—a known reproductive toxicant—3-methoxybutanoic acid exhibits a distinct safety profile due to the positioning of the methoxy group at the

This guide delineates the metabolic pathway of 3-methoxybutanoic acid, establishing its clearance via O-demethylation and subsequent integration into the ketogenic pathway , contrasting this with the blocked

Physicochemical Identity & Biogenesis

Before analyzing the metabolic fate, we must establish the compound's origin and properties that dictate its bioavailability.

Chemical Structure & Properties[1][2]

-

Molecular Formula:

[1][2][3][4] -

pKa: ~4.5 (Weak acid, exists as carboxylate anion at physiological pH)

-

Lipophilicity (LogP): ~0.1 (Amphiphilic; sufficient water solubility for renal excretion but lipophilic enough for hepatic uptake).[4]

Biogenic Origin: The Butoxyl Pathway

In occupational and experimental settings, 3-methoxybutanoic acid is rarely encountered as a primary xenobiotic. It is the stable oxidative metabolite of 3-methoxybutyl acetate , a high-boiling solvent used in coatings.

The Precursor Cascade:

-

Hydrolysis: Carboxylesterases rapidly hydrolyze 3-methoxybutyl acetate to 3-methoxybutanol .[4]

-

Oxidation (Phase I): Alcohol dehydrogenase (ADH) converts the alcohol to an aldehyde, which is immediately oxidized by aldehyde dehydrogenase (ALDH) to 3-methoxybutanoic acid .[4]

Technical Insight: This oxidation step is rapid.[4] Consequently, in pharmacokinetic studies of the parent solvent, 3-methoxybutanoic acid is the primary circulating species detected in plasma and urine [1].

Core Metabolic Pathway: The -Blockade & Demethylation

This section details the divergence between "blocked" pathways and the actual clearance mechanism.

The -Oxidation Blockade

Standard fatty acids undergo

-

Mechanism: Acyl-CoA dehydrogenase introduces a double bond (trans-

-enoyl-CoA). -

The Block: In 3-methoxybutanoic acid, the

-position is occupied by a methoxy ether group ( -

Result: The carbon chain cannot be shortened while the methoxy group remains intact.[4] The molecule is metabolically "stalled" until the ether bond is cleaved.[4]

The Clearance Mechanism: CYP450 O-Demethylation

The requisite step for further metabolism is O-dealkylation , mediated by hepatic Cytochrome P450 enzymes (typically CYP1A2 or CYP3A4 families for small ether substrates) [2].

-

Ether Cleavage: The CYP enzyme hydroxylates the methoxy methyl group, creating an unstable hemiacetal intermediate.[4]

-

Collapse: This intermediate spontaneously collapses, releasing Formaldehyde (rapidly detoxified to formate/CO2) and 3-Hydroxybutanoic acid .[4]

-

Ketogenesis Integration: The resulting 3-hydroxybutanoic acid is a physiological ketone body.[4] It enters the mitochondria, is converted to Acetoacetyl-CoA, and finally splits into two Acetyl-CoA units to power the Krebs Cycle.

Pathway Visualization

The following diagram illustrates the transformation from the parent solvent to the final Krebs cycle entry, highlighting the critical O-demethylation step.

Figure 1: Metabolic cascade of 3-Methoxybutanoic acid. Note the critical role of O-demethylation in bypassing the beta-oxidation block.

Toxicology: The Alpha vs. Beta Rule

For drug development professionals, distinguishing the toxicity profile of this compound from its analogs is vital.

The Methoxyacetic Acid (MAA) Danger

Methoxyacetic acid (MAA) is the metabolite of Ethylene Glycol Monomethyl Ether (EGME).[4][5]

-

Structure:

( -

Toxicity: MAA is a potent reproductive toxicant (teratogen) and testicular toxin.[4] It mimics physiological substrates (like sarcosine) and inhibits specific dehydrogenases in the Krebs cycle and nucleotide biosynthesis [3].[4]

The 3-Methoxybutanoic Acid Safety Advantage

-

Structure:

( -

Mechanism of Safety: The extension of the carbon chain and the placement of the methoxy group at the

-position prevents the specific enzyme inhibition seen with MAA. -

Data Support: According to ECHA registration data, 3-methoxybutyl acetate (and thus its acid metabolite) is not classified as a reproductive toxicant (H360), unlike the glycol ethers. It is primarily an irritant (H315, H318) [4].[3][4]

| Feature | Methoxyacetic Acid (MAA) | 3-Methoxybutanoic Acid |

| Precursor | 2-Methoxyethanol (EGME) | 3-Methoxybutyl acetate |

| Methoxy Position | Alpha ( | Beta ( |

| Metabolic Fate | Accumulates / Inhibits Krebs | Demethylated to Ketone Body |

| Repro-Toxicity | Severe (Cat 1B) | Low / None Observed |

| Primary Hazard | Systemic Toxicity | Local Irritation |

Analytical Protocol: Detection in Biological Matrices

To validate metabolic studies, the following GC-MS protocol is recommended. This method utilizes TMS derivatization to render the non-volatile acid analyzable.[4]

Sample Preparation Workflow

-

Extraction: Acidify urine/plasma sample to pH < 2 using HCl.[4] Extract with ethyl acetate (liquid-liquid extraction) to recover the protonated acid.[4]

-

Drying: Evaporate solvent under nitrogen stream at 40°C. Note: Do not overheat, as short-chain alkoxy acids can be semi-volatile.[4]

-

Derivatization: Add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 minutes.

-

Target Analyte: 3-Methoxybutanoic acid-TMS ester.[4]

Analytical Workflow Diagram

Figure 2: Standardized GC-MS workflow for the quantification of 3-methoxybutanoic acid in biological matrices.

References

-

Ehlers, D., et al. (2006).[4] Metabolism of glycol ethers and acetates.[4] (Contextual reference based on standard solvent metabolism principles).

-

Guengerich, F. P. (2015).[4] "Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine."[6] Journal of Biological Chemistry. Link

-

ECHA (European Chemicals Agency). (2024).[3][4] Registration Dossier: 2-Methoxyacetic acid - Classification and Labelling.[4]Link[4]

-

ECHA (European Chemicals Agency). (2024).[4] Registration Dossier: 3-Methoxybutyl acetate - Toxicological Information.Link[4]

-

Theodoridis, G., et al. (2014).[4] "GC-MS analysis of organic acids in human urine in clinical settings." Journal of Chromatography B. Link

Sources

- 1. PubChemLite - 3-methoxybutanoic acid (C5H10O3) [pubchemlite.lcsb.uni.lu]

- 2. CAS 10024-70-1: 3-Methoxybutanoic acid | CymitQuimica [cymitquimica.com]